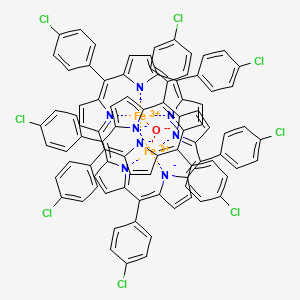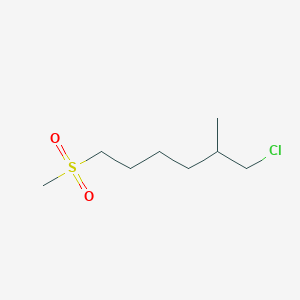
1-Chloro-2-methyl-6-(methylsulfonyl)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-methyl-6-(methylsulfonyl)hexane is an organic compound with the molecular formula C8H17ClO2S and a molecular weight of 212.74 g/mol . This compound is characterized by the presence of a chlorine atom, a methyl group, and a methylsulfonyl group attached to a hexane backbone. It is primarily used for research purposes and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-methyl-6-(methylsulfonyl)hexane typically involves the chlorination of a suitable precursor, followed by the introduction of the methylsulfonyl group. One common method involves the reaction of 2-methylhexane with thionyl chloride (SOCl2) to introduce the chlorine atom. This is followed by the reaction with methylsulfonyl chloride (CH3SO2Cl) under basic conditions to introduce the methylsulfonyl group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of reactive chlorinating agents and sulfonyl chlorides .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-methyl-6-(methylsulfonyl)hexane can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Products include alcohols, amines, or other substituted derivatives.
Oxidation: Products include sulfone derivatives.
Reduction: Products include simpler hydrocarbons and removal of the sulfonyl group.
Applications De Recherche Scientifique
1-Chloro-2-methyl-6-(methylsulfonyl)hexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and methylsulfonyl groups into other molecules.
Biology: Studied for its potential effects on biological systems, although specific applications are limited.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-methyl-6-(methylsulfonyl)hexane involves its reactivity with nucleophiles and oxidizing or reducing agents. The chlorine atom and the methylsulfonyl group are key functional groups that participate in these reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-methylhexane: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
2-Methyl-6-(methylsulfonyl)hexane: Lacks the chlorine atom, affecting its reactivity with nucleophiles.
1-Chloro-6-(methylsulfonyl)hexane: Similar structure but different positioning of the methyl group, affecting its chemical properties.
Uniqueness
1-Chloro-2-methyl-6-(methylsulfonyl)hexane is unique due to the presence of both chlorine and methylsulfonyl groups, which provide distinct reactivity patterns. This makes it a valuable compound for research in organic synthesis and chemical reactions .
Propriétés
Formule moléculaire |
C8H17ClO2S |
|---|---|
Poids moléculaire |
212.74 g/mol |
Nom IUPAC |
1-chloro-2-methyl-6-methylsulfonylhexane |
InChI |
InChI=1S/C8H17ClO2S/c1-8(7-9)5-3-4-6-12(2,10)11/h8H,3-7H2,1-2H3 |
Clé InChI |
UHWBCJXAOUSYAU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCS(=O)(=O)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methylpyrido[4,3-d]pyrimidin-5-ol](/img/structure/B13644397.png)
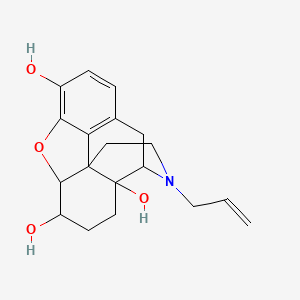
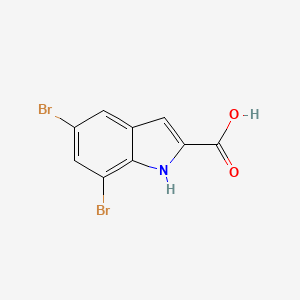
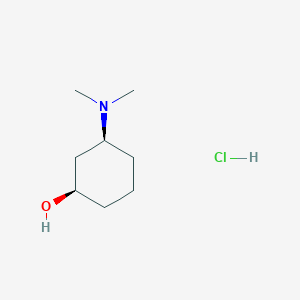
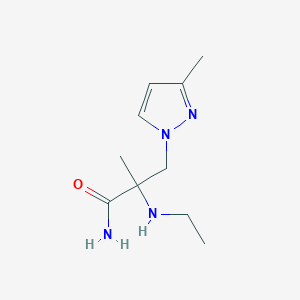
![4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13644418.png)
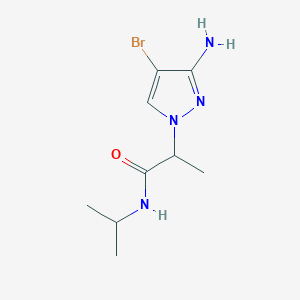
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoicacid](/img/structure/B13644432.png)
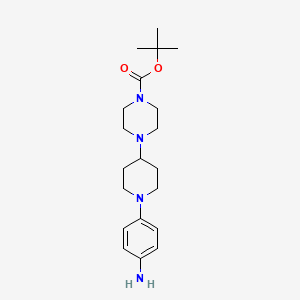
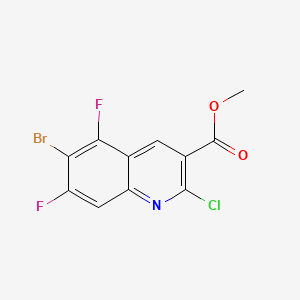
![6'-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13644456.png)
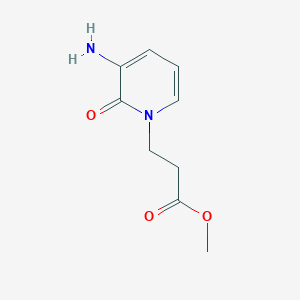
![2-[2-(2,5-Dimethylfuran-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13644463.png)
